1-(10-Pyren-1-yldecyl)pyrene
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Overview
Description
1-(10-Pyren-1-yldecyl)pyrene is a polycyclic aromatic hydrocarbon that consists of two pyrene units connected by a decyl chain. Pyrene is known for its unique photophysical and electronic properties, making this compound particularly interesting for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Pyren-1-yldecyl)pyrene typically involves the coupling of pyrene derivatives with a decyl chain. One common method is the use of electrophilic aromatic substitution reactions, where pyrene is functionalized at specific positions to introduce the decyl chain . The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(10-Pyren-1-yldecyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the pyrene units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce halogenated pyrenes .
Scientific Research Applications
1-(10-Pyren-1-yldecyl)pyrene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1-(10-Pyren-1-yldecyl)pyrene exerts its effects is primarily related to its ability to interact with various molecular targets through non-covalent interactions. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces . The compound’s photophysical properties also play a significant role in its applications in imaging and electronics .
Comparison with Similar Compounds
- 1,10-Bis(pyren-1-yl)decane
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,6,7,8-Hexahydropyrene
Uniqueness: 1-(10-Pyren-1-yldecyl)pyrene is unique due to its dual pyrene units connected by a flexible decyl chain, which imparts distinct photophysical and electronic properties compared to other pyrene derivatives . This structural feature enhances its potential for use in various scientific and industrial applications .
Properties
IUPAC Name |
1-(10-pyren-1-yldecyl)pyrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTZNZECXRAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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